molecular formula C13H14N4 B14162705 9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine CAS No. 926290-86-0

9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

Cat. No.: B14162705
CAS No.: 926290-86-0
M. Wt: 226.28 g/mol
InChI Key: CDJWHJABGQQCSK-UHFFFAOYSA-N
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Description

9-Benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrazoloazepines, which are known for their diverse pharmacological properties.

Preparation Methods

The synthesis of 9-benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine typically involves multicomponent reactions (MCRs) that provide a platform for introducing structural diversity and complexity into the molecule. One common synthetic route involves the reaction of α-aminoazaheterocycles with various aldehydes under specific conditions . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using commercially available reagents .

Chemical Reactions Analysis

9-Benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the molecule.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Properties

CAS No.

926290-86-0

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

9-benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine

InChI

InChI=1S/C13H14N4/c1-2-6-11(7-3-1)10-12-8-4-5-9-17-13(12)14-15-16-17/h1-3,6-7,10H,4-5,8-9H2

InChI Key

CDJWHJABGQQCSK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=N2)C(=CC3=CC=CC=C3)C1

Origin of Product

United States

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